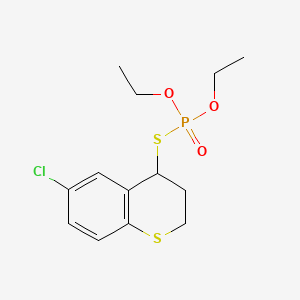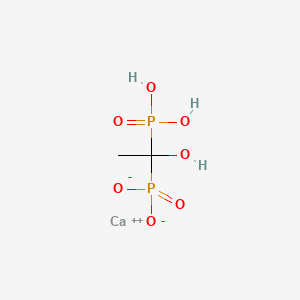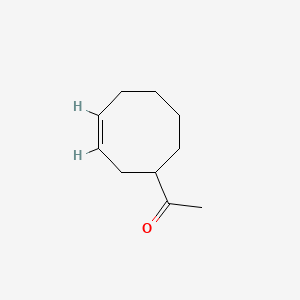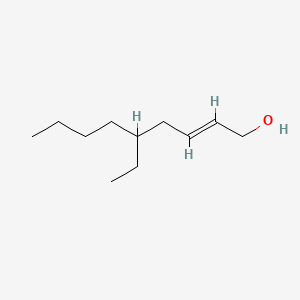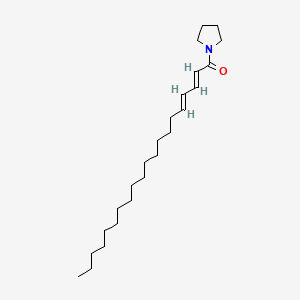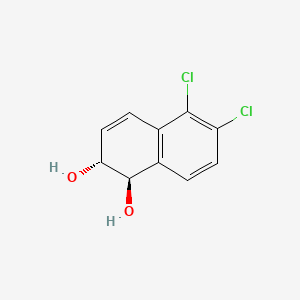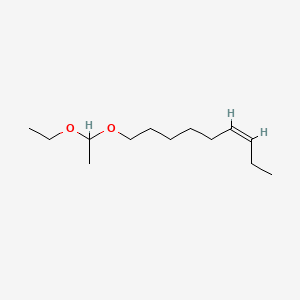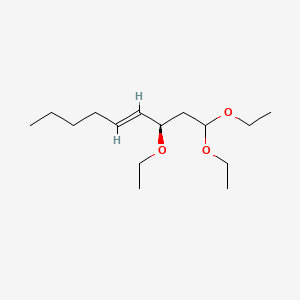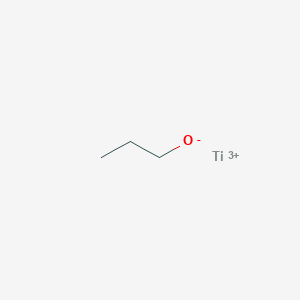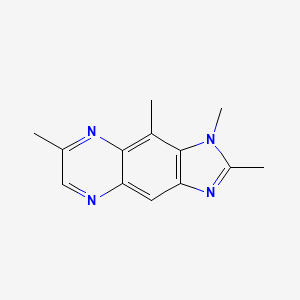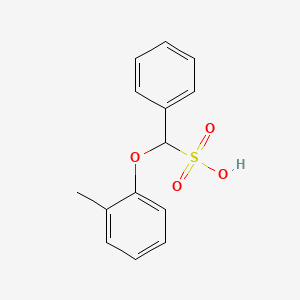
(Methylphenoxy)toluenesulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Methylphenoxy)toluenesulphonic acid is an organic compound with the molecular formula C14H14O4S and a molecular weight of 278.32 g/mol . This compound is characterized by the presence of a methylphenoxy group attached to a toluenesulphonic acid moiety. It is used in various chemical processes and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Methylphenoxy)toluenesulphonic acid typically involves the reaction of methylphenol with toluenesulphonic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
This process requires precise control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(Methylphenoxy)toluenesulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or other reduced forms.
Substitution: The methylphenoxy group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, sulfonates, and substituted methylphenoxy compounds .
Scientific Research Applications
(Methylphenoxy)toluenesulphonic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.
Mechanism of Action
The mechanism of action of (Methylphenoxy)toluenesulphonic acid involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or inhibitor in various biochemical reactions, depending on its concentration and the nature of the target molecule. The sulfonic acid group plays a crucial role in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
p-Toluenesulfonic acid: Similar in structure but lacks the methylphenoxy group.
Benzenesulfonic acid: Another sulfonic acid derivative with different substituents.
Methanesulfonic acid: A simpler sulfonic acid with a single methyl group.
Uniqueness
(Methylphenoxy)toluenesulphonic acid is unique due to the presence of both the methylphenoxy and toluenesulphonic acid groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
50852-54-5 |
|---|---|
Molecular Formula |
C14H14O4S |
Molecular Weight |
278.33 g/mol |
IUPAC Name |
(2-methylphenoxy)-phenylmethanesulfonic acid |
InChI |
InChI=1S/C14H14O4S/c1-11-7-5-6-10-13(11)18-14(19(15,16)17)12-8-3-2-4-9-12/h2-10,14H,1H3,(H,15,16,17) |
InChI Key |
SYZYMIQGCFRWRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC(C2=CC=CC=C2)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


